GKT136901 hydrochloride

NOX1 inhibitor NOX4 inhibitor ROS

Research on NOX-mediated oxidative stress often fails due to non-selective inhibitors (VAS2870, apocynin, DPI) that introduce confounding off-target effects. GKT136901 hydrochloride solves this by providing a clean, reversible dual inhibition of NOX1 (Ki 160 nM) and NOX4 (Ki 165 nM) while sparing NOX2 (Ki 1.53 µM) and showing no activity against a broad panel of off-target enzymes. Additionally, it acts as a selective sub-micromolar peroxynitrite scavenger - a unique dual mechanism absent in the close analog GKT137831 (setanaxib). • Enables isoform-specific dissection of NOX1 vs. NOX4 contributions in ROS production. • Validated in vivo: 30-90 mg/kg/day p.o. for 16 weeks reduces albuminuria and renal oxidative stress in db/db mice. • Orally bioavailable and well-tolerated for chronic fibrosis and neurodegeneration models. • Each batch ≥98% purity; shipped ambient, stable at -20°C.

Molecular Formula C19H16Cl2N4O2
Molecular Weight 403.3 g/mol
Cat. No. B10824277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGKT136901 hydrochloride
Molecular FormulaC19H16Cl2N4O2
Molecular Weight403.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=CC=C4Cl.Cl
InChIInChI=1S/C19H15ClN4O2.ClH/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20;/h2-10,22H,11H2,1H3;1H
InChIKeyBIXDBKGUQPCHLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GKT136901 Dual NOX1/4 Inhibitor


2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione hydrochloride (GKT136901) is a pyrazolopyridinedione derivative that functions as a potent, reversible, and orally bioavailable dual inhibitor of NADPH oxidase isoforms NOX1 and NOX4 . It is also characterized as a selective and direct scavenger of peroxynitrite (PON) [1]. The compound is widely used as a chemical probe to investigate the role of NOX1/4-derived reactive oxygen species (ROS) in fibrotic, metabolic, and neurodegenerative disease models [2].

GKT136901 Substitution Risk Alert


Substituting GKT136901 with other commercially available NOX inhibitors such as VAS2870, apocynin, or diphenyleneiodonium (DPI) introduces significant experimental confounders. GKT136901 exhibits a unique selectivity profile for NOX1 and NOX4 over NOX2 (Ki = 1.53 µM) and a broad panel of off-target enzymes , whereas VAS2870 is a covalent, non-selective inhibitor with documented off-target effects [1]. Furthermore, GKT136901 possesses a distinct peroxynitrite scavenging activity at submicromolar concentrations that is absent in its close structural analog GKT137831 (setanaxib) [2]. Using a generic NOX inhibitor or even a related pyrazolopyridinedione analog will fail to recapitulate the specific pharmacological profile required for reliable target validation and reproducible in vivo results.

GKT136901 Comparative Evidence


NOX1/4 Selectivity Over NOX2

GKT136901 demonstrates potent inhibition of NOX1 and NOX4 with Ki values of 160 nM and 165 nM, respectively, as determined by the Amplex Red assay . Crucially, it exhibits 9.3-fold and 9.6-fold selectivity over NOX2 (Ki = 1.53 µM) . This contrasts sharply with VAS2870, a widely used NOX inhibitor, which acts as a covalent inhibitor with poor isoform selectivity and known off-target alkylation of cysteine residues [1].

NOX1 inhibitor NOX4 inhibitor ROS NADPH oxidase selectivity

Unique Peroxynitrite Scavenging vs. GKT137831

GKT136901 acts as a selective and direct scavenger of peroxynitrite (PON) in the submicromolar concentration range, while showing no interaction with nitric oxide (•NO), superoxide (•O₂⁻), or hydroxyl radicals (•OH) [1]. This dual functionality (NOX1/4 inhibition + PON scavenging) is not shared by the closely related analog GKT137831 (setanaxib), which is a more potent NOX1/4 inhibitor (Ki = 110 nM and 140 nM, respectively) but lacks this PON scavenging property .

peroxynitrite scavenger nitrosative stress Parkinson's disease neuroprotection

Diabetic Nephropathy Model Efficacy

In a 16-week study using db/db diabetic mice, oral administration of GKT136901 at 30 mg/kg/day and 90 mg/kg/day significantly reduced albuminuria, a key clinical marker of renal injury, without affecting plasma glucose or blood pressure [1]. While GKT137831 has also shown renoprotective effects in clinical trials, GKT136901's efficacy in this model is characterized by reduced oxidative stress markers (TBARS) and decreased ERK1/2 phosphorylation [1].

diabetic nephropathy albuminuria renal fibrosis db/db mouse in vivo efficacy

Oral Bioavailability and Tolerability

GKT136901 is characterized by good oral bioavailability and high plasma concentrations in vivo, enabling robust systemic exposure in preclinical models [1]. This contrasts with early-generation NOX inhibitors like VAS2870, which suffers from low solubility and poor pharmacokinetic properties [2]. Furthermore, GKT136901 has been shown to protect against blood-brain barrier dysfunction in vitro, suggesting utility for CNS applications [3]. While its analog GKT137831 exhibits an improved pharmacokinetic profile [2], GKT136901 remains the tool of choice for studies where the combination of NOX1/4 inhibition and PON scavenging is required.

oral bioavailability pharmacokinetics ADME in vivo tolerability CNS penetration

GKT136901 Research Applications


Diabetic Nephropathy Target Validation

Use GKT136901 in db/db or other diabetic mouse models to validate the role of NOX1/4 in renal injury. Administer 30-90 mg/kg/day orally for 16 weeks. Measure endpoints such as albuminuria, renal oxidative stress (TBARS), and ERK1/2 phosphorylation. This application leverages the compound's validated in vivo efficacy in reducing albuminuria independent of glycemic control [1].

NOX1/4 vs. NOX2 ROS Signaling

Employ GKT136901 at 0.1-10 µM in cellular assays to selectively inhibit NOX1/4 while sparing NOX2 (Ki = 1.53 µM). Compare effects with a NOX2-selective inhibitor (e.g., GSK2795039) or a pan-NOX inhibitor (e.g., DPI). This approach enables precise dissection of isoform-specific roles in ROS production, a capability not possible with non-selective inhibitors like VAS2870 .

Peroxynitrite in Neurodegeneration

Utilize GKT136901 in cellular models of Parkinson's disease (e.g., α-synuclein overexpression) to study the contribution of peroxynitrite to protein nitration and neurite degeneration. Apply submicromolar concentrations to observe PON scavenging without confounding antioxidant effects. This scenario is uniquely enabled by GKT136901's dual mechanism, which is absent in the analog GKT137831 [2].

Oral Dosing for Fibrotic Disease Models

Incorporate GKT136901 into rodent chow or administer by oral gavage for long-term studies of liver fibrosis, pulmonary fibrosis, or vascular remodeling. The compound's good oral bioavailability and tolerability facilitate chronic dosing regimens without the need for invasive delivery methods, addressing a key limitation of earlier NOX inhibitors [3].

Technical Documentation Hub

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